molecular formula C23H33F3 B178216 (trans,trans)-4-Pentyl-4'-(3,4,5-trifluorophenyl)-1,1'-bi(cyclohexane) CAS No. 137644-54-3

(trans,trans)-4-Pentyl-4'-(3,4,5-trifluorophenyl)-1,1'-bi(cyclohexane)

Cat. No.: B178216
CAS No.: 137644-54-3
M. Wt: 366.5 g/mol
InChI Key: TXHFUCYJBLLNIG-UHFFFAOYSA-N
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Description

“(trans,trans)-4-Pentyl-4’-(3,4,5-trifluorophenyl)-1,1’-bi(cyclohexane)” is a chemical compound with the molecular formula C21H29F3 . It has a molecular weight of 338.46 . The compound is solid in physical form .


Molecular Structure Analysis

The compound contains a total of 55 bonds, including 26 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, and 3 six-membered rings . The InChI code for the compound is 1S/C21H29F3/c1-2-3-14-4-6-15 (7-5-14)16-8-10-17 (11-9-16)18-12-19 (22)21 (24)20 (23)13-18/h12-17H,2-11H2,1H3/t14-,15-,16-,17- .


Physical and Chemical Properties Analysis

The compound has a density of 1.066 . It has a melting point of 63-64℃ . The predicted boiling point is 381.2±42.0 °C . The compound is soluble in water . The vapor pressure is 0-0Pa at 20-25℃ . The refractive index is 1.49 .

Scientific Research Applications

Recent Advances in Catalytic Oxidation of Cyclohexene

Cao et al. (2018) discuss the significance of cyclohexene oxidation due to its potential to produce various industrially valuable intermediates. This study emphasizes the importance of controlled oxidation reactions and selective catalytic processes, which could be relevant in manipulating the (trans,trans)-4-Pentyl-4'-(3,4,5-trifluorophenyl)-1,1'-bi(cyclohexane) for specific industrial applications (Cao et al., 2018).

Hypervalent Molecules and Their Synthetic Applications

Pu et al. (2009) review the progress in the preparation and understanding of hypervalent molecules, focusing on sulfuranes and persulfuranes. Given the structural complexity of (trans,trans)-4-Pentyl-4'-(3,4,5-trifluorophenyl)-1,1'-bi(cyclohexane), insights from this study could be leveraged for exploring reactive intermediates or novel synthetic routes involving hypervalent species (Pu et al., 2009).

Oxidation of Cyclohexane to Produce Ketone-Alcohol Oil

Abutaleb and Ali (2021) provide a comprehensive review of the catalytic materials used for the oxidation of cyclohexane to ketone-alcohol (KA) oil, highlighting the importance of selectivity and conversion efficiency in industrial processes. This information could be pertinent to the study and application of (trans,trans)-4-Pentyl-4'-(3,4,5-trifluorophenyl)-1,1'-bi(cyclohexane) in the context of chemical synthesis and industrial manufacturing (Abutaleb & Ali, 2021).

Novel Brominated Flame Retardants

Zuiderveen et al. (2020) discuss the occurrence of novel brominated flame retardants (NBFRs) in various environments and their potential risks. While not directly related to (trans,trans)-4-Pentyl-4'-(3,4,5-trifluorophenyl)-1,1'-bi(cyclohexane), the study's focus on the environmental impact and analytical detection of NBFRs could offer valuable perspectives for researching the environmental behavior and safety of novel chemical compounds (Zuiderveen et al., 2020).

Methylene-Linked Liquid Crystal Dimers

Henderson and Imrie (2011) report on the transitional properties of methylene-linked liquid crystal dimers, which could provide a framework for understanding the liquid crystalline behavior of complex organic molecules, including those with cyclohexane and fluorophenyl components. This research underscores the potential of (trans,trans)-4-Pentyl-4'-(3,4,5-trifluorophenyl)-1,1'-bi(cyclohexane) in the development of advanced materials with tailored properties (Henderson & Imrie, 2011).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with the compound are H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

Properties

IUPAC Name

1,2,3-trifluoro-5-[4-(4-pentylcyclohexyl)cyclohexyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33F3/c1-2-3-4-5-16-6-8-17(9-7-16)18-10-12-19(13-11-18)20-14-21(24)23(26)22(25)15-20/h14-19H,2-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXHFUCYJBLLNIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2CCC(CC2)C3=CC(=C(C(=C3)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101145553
Record name 1,2,3-Trifluoro-5-[(trans,trans)-4′-pentyl[1,1′-bicyclohexyl]-4-yl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101145553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137644-54-3
Record name 1,2,3-Trifluoro-5-[(trans,trans)-4′-pentyl[1,1′-bicyclohexyl]-4-yl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101145553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 1,2,3-trifluoro-5-[(trans,trans)-4'-pentyl[1,1'-bicyclohexyl]-4-yl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.124.930
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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